5-Methylisoxazole
Overview
Description
5-Methylisoxazole is a chemical compound that belongs to the isoxazole class, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The methyl group attached to the isoxazole ring at the fifth position distinguishes it from other isoxazoles, potentially affecting its chemical behavior and applications.
Synthesis Analysis
The synthesis of 5-methylisoxazoles has been achieved through various methods. One efficient approach involves a palladium-catalyzed synthesis via oxime-mediated functionalization of unactivated olefins, which affords a variety of 5-methylisoxazoles in moderate to good yields . Another method includes the use of 4-methyleneisoxazol-3-ones as precursors, which undergo a series of reactions including reductive isoxazole ring-opening and cyclization to produce (\alpha)-aminopyrrole derivatives . Additionally, 5-methylisoxazoles have been synthesized through environmentally benign methods using vinylogous nitroaldol adducts as synthons , and by 1,3-dipolar cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of 5-methylisoxazoles has been studied using various techniques. For instance, the crystal structure, DFT studies, and Hirshfeld surface analysis have been conducted to understand the molecular packing and intermolecular interactions in crystals of related isoxazole derivatives . These studies reveal the presence of hydrogen bonding and (\pi)-(\pi) interactions that contribute to the stability of the crystal lattice.
Chemical Reactions Analysis
5-Methylisoxazoles undergo a range of chemical reactions. They can be transformed into valuable pharmaceutical compounds such as valdecoxib and oxacillin . The reactivity of 5-methylisoxazoles allows for further functionalization, as demonstrated by the synthesis of 5-iodo-3-methylisoxazole and 3-methyl-5-isoxazolyl phenyl ketone through iodination and palladium-catalyzed benzoylation, respectively . Moreover, these compounds can participate in photochemical reactions to produce 4-arylmethylene isoxazole-5(4H)-ones with potential larvicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylisoxazoles have been predicted using computational methods. Molecular properties prediction and drug-likeness have been assessed using software tools like Molinspiration and MolSoft, while lipophilicity and solubility parameters have been evaluated using ALOGPS 2.1 program . Spectroscopic investigations, including UV-visible and NMR spectroscopy, have been employed to study the electronic properties and molecular interactions of these compounds . Additionally, the thermal stability of specific derivatives has been analyzed using thermogravimetric analysis (TGA) .
Scientific Research Applications
Biodegradation and Environmental Impact
5-Methylisoxazole and its derivatives have been studied for their biodegradability and environmental impact. Mulla et al. (2018) explored the degradation of sulfamethoxazole (SMX) in various bacterial strains, finding that these bacteria could completely degrade 3-amino-5-methylisoxazole, a by-product of SMX catabolism, suggesting potential applications in bioremediation of contaminated sites (Mulla et al., 2018).
Chemical Synthesis and Pharmaceutical Applications
The synthesis of 5-methylisoxazoles has been widely studied due to their applications in pharmaceuticals. Dong et al. (2014) described a palladium-catalyzed synthesis of 5-methylisoxazoles, demonstrating their use in the rapid synthesis of drugs like valdecoxib and oxacillin (Dong et al., 2014). Additionally, Morozova et al. (2017) investigated multicomponent heterocyclizations involving derivatives of 3(5)-aminoisoxazole, which can be used for the synthesis of various compounds (Morozova et al., 2017).
Immunomodulatory Activities
Isoxazoles, including 5-methylisoxazole derivatives, have shown promising immunomodulatory activities. Drynda et al. (2017) studied 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives, revealing their regulatory effects on immune responses, potentially offering therapeutic value in immunological disorders (Drynda et al., 2017).
Antibacterial Activities
The antibacterial properties of 5-methylisoxazole derivatives have been a subject of interest. Hui et al. (2002) synthesized various 5-methylisoxazole moieties with oxadiazole derivatives, evaluating their antibacterial activities (Hui et al., 2002).
Bioactivation Mechanism and Toxicity Studies
Research on the bioactivation mechanisms of 5-methylisoxazoles has provided insights into their potential toxicity and therapeutic applications. Bylund et al. (2012) explored the bioactivation of phenyl methyl-isoxazoles, revealing novel mechanisms of reactive metabolite formation and offering strategies to mitigate potential toxicity risks (Bylund et al., 2012).
Safety And Hazards
5-Methylisoxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
The isoxazole nucleus, including 5-Methylisoxazole, has shown a wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a roadmap for the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .
properties
IUPAC Name |
5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOIYCTCOEHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064000 | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazole | |
CAS RN |
5765-44-6 | |
Record name | 5-Methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYLISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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